molecular formula C5H10N2O3 B150921 (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one CAS No. 134959-04-9

(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one

Cat. No. B150921
M. Wt: 146.14 g/mol
InChI Key: HCHNBOFMNHKJPL-UZBSEBFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one, also known as DHP, is a molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DHP is a cyclic amino acid that has two hydroxyl groups and an amine group, making it a versatile molecule that can be used in a variety of research fields. In

Mechanism Of Action

The mechanism of action of (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been shown to interact with a variety of proteins, including enzymes and receptors, and may modulate their activity.

Biochemical And Physiological Effects

(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor activity, and the induction of apoptosis in cancer cells. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and versatility. However, (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one also has some limitations, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one, including the development of new synthetic methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential as a biomaterial for tissue engineering applications. Additionally, further studies are needed to fully understand the mechanism of action of (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one and its interactions with other molecules.

Synthesis Methods

(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the reductive amination of dihydroxyacetone. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an amino acid. The Mannich reaction involves the reaction of an aldehyde, an amine, and a ketone to form an amino acid. The reductive amination of dihydroxyacetone involves the reaction of dihydroxyacetone with an amine and a reducing agent to form an amino acid.

Scientific Research Applications

(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has been used in a variety of scientific research applications, including as a chiral building block for the synthesis of pharmaceuticals, as a ligand for metal ion coordination, and as a substrate for enzyme-catalyzed reactions. (3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one has also been used in the development of new materials, such as polymers and hydrogels.

properties

CAS RN

134959-04-9

Product Name

(3S,4R,5R)-3-Amino-4,5-dihydroxypiperidin-2-one

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(3S,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one

InChI

InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3+,4+/m1/s1

InChI Key

HCHNBOFMNHKJPL-UZBSEBFBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(=O)N1)N)O)O

SMILES

C1C(C(C(C(=O)N1)N)O)O

Canonical SMILES

C1C(C(C(C(=O)N1)N)O)O

Origin of Product

United States

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